

An In-depth Technical Guide to 1-(4-Bromophenyl)cyclobutanecarboxylic Acid

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Compound of Interest

1-(4-Bromophenyl)cyclobutanecarboxylic acid

Compound Name: 1-(4-Bromophenyl)cyclobutanecarboxylic acid

Cat. No.: B176679

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activity of **1-(4-Bromophenyl)cyclobutanecarboxylic acid**. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. All quantitative data is summarized in structured tables, and a detailed, plausible experimental protocol for its synthesis is provided. Furthermore, a potential signaling pathway associated with the biological activity of structurally similar compounds is visualized.

Molecular Structure and Properties

1-(4-Bromophenyl)cyclobutanecarboxylic acid is a halogenated aromatic carboxylic acid with a cyclobutane moiety. Its chemical structure and key properties are summarized below.

Property	Value	Reference
IUPAC Name	1-(4-bromophenyl)cyclobutane-1-carboxylic acid	[1]
CAS Number	151157-49-2	[1] [2]
Molecular Formula	C ₁₁ H ₁₁ BrO ₂	[1] [2]
Molecular Weight	255.11 g/mol	[1] [2]
Canonical SMILES	C1CC(C1)(C(=O)O)C2=CC=C(C=C2)Br	[3]
InChI	InChI=1S/C11H11BrO2/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2,(H,13,14)	[3]
Predicted XlogP	3.0	[3]
Monoisotopic Mass	253.99425 Da	[3]

Spectroscopic Data (Predicted)

While a complete, experimentally verified spectrum for **1-(4-Bromophenyl)cyclobutane carboxylic acid** is not readily available in the public domain, the expected spectroscopic characteristics can be predicted based on the functional groups present in the molecule.

¹H NMR Spectroscopy

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic (ortho to Br)	7.40 - 7.60	Doublet	2H
Aromatic (meta to Br)	7.20 - 7.40	Doublet	2H
Cyclobutane CH ₂ (α)	2.50 - 2.80	Multiplet	2H
Cyclobutane CH ₂ (β)	1.80 - 2.20	Multiplet	4H
Carboxylic Acid OH	10.0 - 13.0	Singlet (broad)	1H

¹³C NMR Spectroscopy

Carbon Atom	Chemical Shift (δ , ppm)
Carboxylic Acid (C=O)	175 - 185
Aromatic (C-Br)	120 - 125
Aromatic (CH)	128 - 132
Aromatic (C-C)	140 - 145
Quaternary Cyclobutane (C)	45 - 55
Cyclobutane (CH ₂)	20 - 35

Infrared (IR) Spectroscopy

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	2500 - 3300	Strong, Broad
C-H (Aromatic)	3000 - 3100	Medium
C-H (Aliphatic)	2850 - 3000	Medium
C=O (Carboxylic Acid)	1680 - 1720	Strong
C=C (Aromatic)	1450 - 1600	Medium
C-O (Carboxylic Acid)	1210 - 1320	Strong
C-Br (Aryl Halide)	1000 - 1100	Medium

Mass Spectrometry

Ion	Predicted m/z
[M] ⁺	254/256 (approx. 1:1 ratio due to ⁷⁹ Br/ ⁸¹ Br)
[M-COOH] ⁺	209/211
[C ₇ H ₆ Br] ⁺	170/172

Experimental Protocols

A detailed experimental protocol for the synthesis of **1-(4-Bromophenyl)cyclobutanecarboxylic acid** is not widely published. However, a plausible synthetic route can be adapted from the known synthesis of the analogous 1-(4-chlorophenyl)cyclobutane nitrile, followed by hydrolysis.

Synthesis of **1-(4-Bromophenyl)cyclobutane-1-carbonitrile**

This procedure is adapted from the synthesis of 1-(4-chlorophenyl)cyclobutane nitrile.

Materials:

- 4-Bromobenzyl cyanide

- Sodium hydride (NaH)
- Dry Dimethyl sulfoxide (DMSO)
- 1,3-Dibromopropane
- Dichloromethane
- Diethyl ether
- Anhydrous sodium sulfate
- Ice water

Procedure:

- A suspension of sodium hydride in dry DMSO is prepared in a flask under an inert atmosphere (e.g., argon).
- A solution of 4-bromobenzyl cyanide in dry DMSO is added dropwise to the stirred suspension at room temperature.
- The reaction mixture is stirred for 30 minutes.
- A solution of 1,3-dibromopropane in dry DMSO is then added dropwise, maintaining the temperature between 25-30°C.
- After the addition is complete, the mixture is stirred for an additional 40 minutes.
- The reaction is quenched by pouring the mixture into ice water.
- The aqueous mixture is extracted multiple times with dichloromethane.
- The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude nitrile.
- The crude product can be further purified by distillation under high vacuum.

Hydrolysis of 1-(4-Bromophenyl)cyclobutane-1-carbonitrile to 1-(4-Bromophenyl)cyclobutanecarboxylic acid

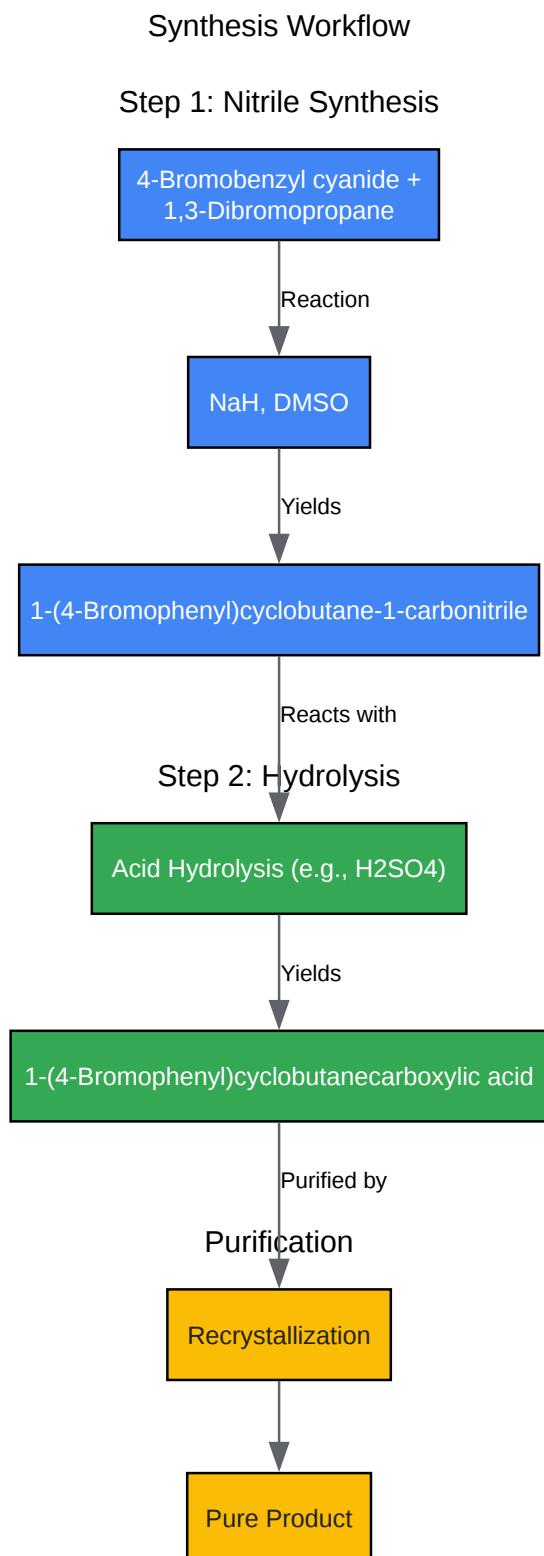
Materials:

- 1-(4-Bromophenyl)cyclobutane-1-carbonitrile
- Concentrated sulfuric acid or hydrochloric acid
- Water
- Sodium hydroxide (for neutralization)
- Diethyl ether
- Anhydrous magnesium sulfate

Procedure:

- The 1-(4-bromophenyl)cyclobutane-1-carbonitrile is refluxed with an excess of a strong acid solution (e.g., 50% H_2SO_4 or concentrated HCl).
- The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- The reaction mixture is cooled and then carefully poured onto crushed ice.
- The precipitated crude carboxylic acid is collected by filtration.
- Alternatively, the cooled reaction mixture can be neutralized with a base (e.g., NaOH) and then acidified to precipitate the product.
- The crude product is then dissolved in a suitable organic solvent, such as diethyl ether.
- The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield **1-(4-Bromophenyl)cyclobutanecarboxylic acid**.

- Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).



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Plausible synthetic workflow for the target compound.

Biological Activity and Potential Signaling Pathways

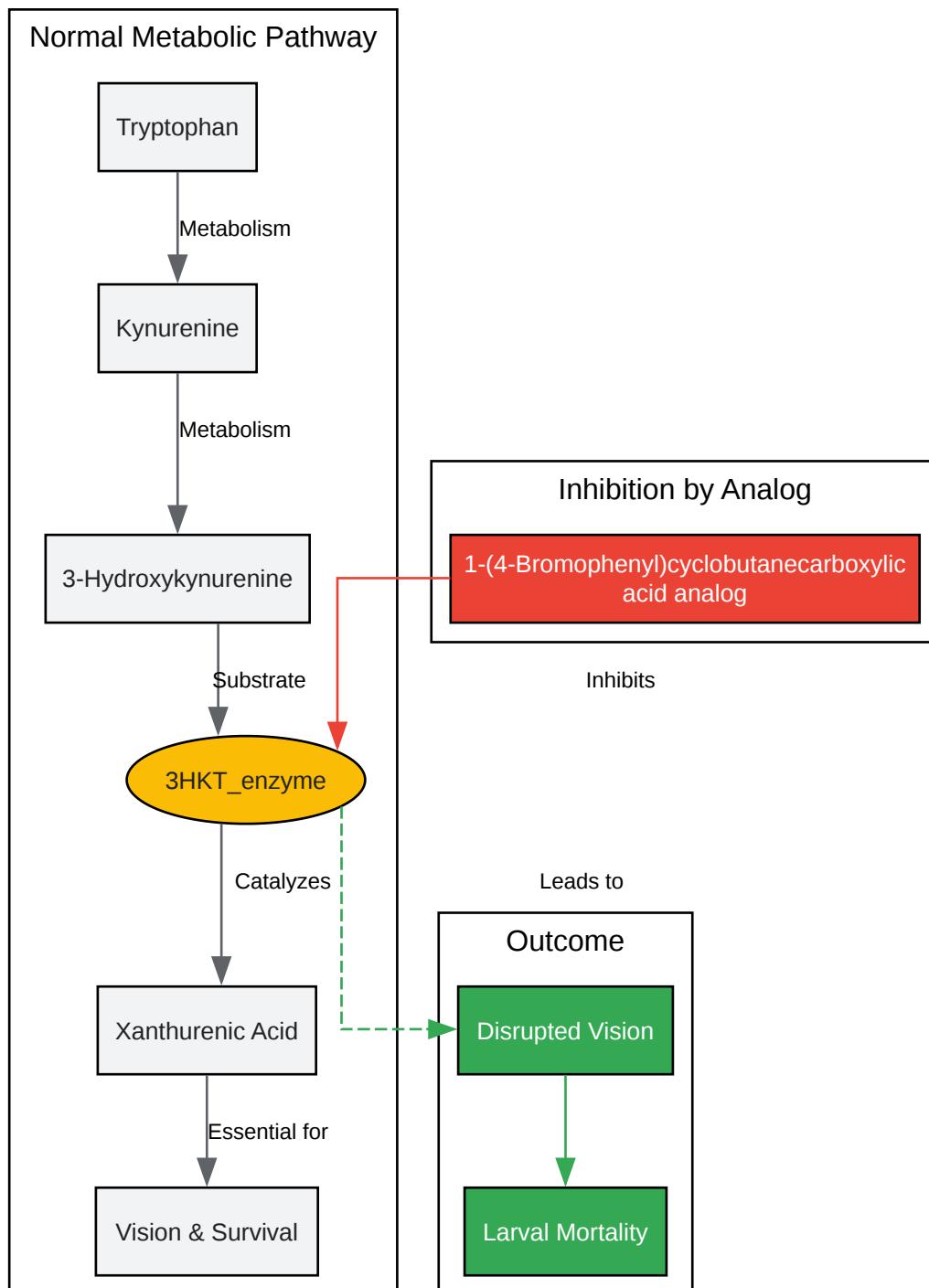
While direct studies on the biological activity of **1-(4-Bromophenyl)cyclobutanecarboxylic acid** are limited, research on structurally similar compounds provides insights into its potential applications.

Larvicidal Activity through Inhibition of 3-Hydroxykynurenine Transaminase (3HKT)

Close structural analogs of **1-(4-Bromophenyl)cyclobutanecarboxylic acid** have been identified as potent inhibitors of 3-hydroxykynurenine transaminase (3HKT) in *Anopheles gambiae*, the primary vector for malaria.^[4] 3HKT is a crucial enzyme in the metabolic pathway that leads to the formation of xanthurenic acid, which is essential for the mosquito's vision and survival. Inhibition of this enzyme disrupts the mosquito's life cycle, presenting a potential strategy for vector control.^[4]

The proposed mechanism involves the binding of the inhibitor to the active site of the 3HKT enzyme, preventing the transamination of 3-hydroxykynurenine. This leads to a buildup of the substrate and a deficiency in xanthurenic acid, ultimately resulting in larval mortality.

3HKT Inhibition Pathway



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Inhibition of 3HKT by a structural analog.

Potential in Cancer and Inflammatory Diseases

Patents have been filed for cyclobutyl carboxylic acid derivatives for their potential use in treating hyperproliferative disorders, such as cancer, as well as inflammatory and autoimmune diseases.^[4] The bromophenyl group is known to interact with various enzymes and receptors, and the carboxylic acid group can form hydrogen bonds, influencing the structure and function of target molecules. This suggests that **1-(4-Bromophenyl)cyclobutanecarboxylic acid** could be a valuable scaffold for the development of novel therapeutics in these areas, potentially through the inhibition of kinases or other signaling proteins involved in cell proliferation and inflammation.

Conclusion

1-(4-Bromophenyl)cyclobutanecarboxylic acid is a compound with significant potential for further research and development in medicinal chemistry and agrochemical science. Its synthesis is achievable through established chemical transformations, and its structural motifs suggest a range of possible biological activities. The inhibition of 3HKT by close analogs highlights a promising avenue for the development of novel larvicides. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic and practical potential.

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[<https://www.benchchem.com/product/b176679#1-4-bromophenyl-cyclobutanecarboxylic-acid-molecular-structure>]

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